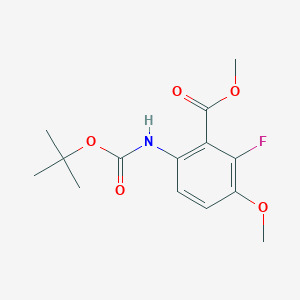
Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluorine atom, and a methoxy group attached to a benzoate ester. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate typically involves the protection of the amino group with a Boc group, followed by the introduction of the fluorine and methoxy substituents. One common method involves the reaction of 6-amino-2-fluoro-3-methoxybenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected intermediate is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate depends on its specific application. In biochemical assays, the Boc-protected amino group can be selectively deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity towards enzymes or receptors by altering its electronic and steric properties .
Comparación Con Compuestos Similares
Methyl 6-amino-2-fluoro-3-methoxybenzoate: Lacks the Boc protection, making it more reactive.
Methyl 6-(Boc-amino)-3-methoxybenzoate: Similar structure but without the fluorine atom.
Methyl 6-(Boc-amino)-2-fluorobenzoate: Similar structure but without the methoxy group.
Uniqueness: Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate is unique due to the combination of the Boc-protected amino group, fluorine atom, and methoxy group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C14H18FNO5 |
|---|---|
Peso molecular |
299.29 g/mol |
Nombre IUPAC |
methyl 2-fluoro-3-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(18)16-8-6-7-9(19-4)11(15)10(8)12(17)20-5/h6-7H,1-5H3,(H,16,18) |
Clave InChI |
UAIIPUKNUYHGAV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)OC)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


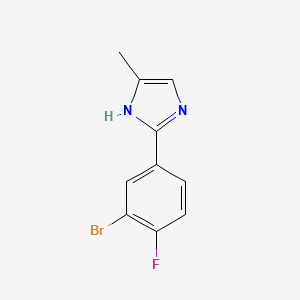
![2,4-Dichloro-6-[(phenylamino)methyl]phenol](/img/structure/B13679994.png)
![9-Ethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680010.png)

![2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13680014.png)
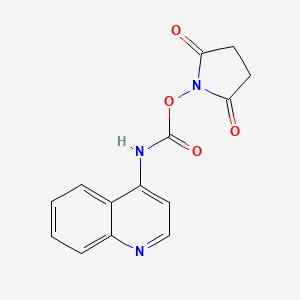
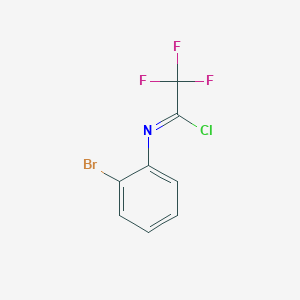
![3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13680028.png)
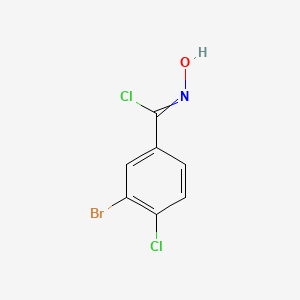
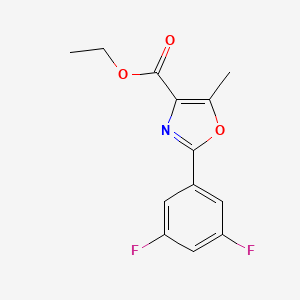
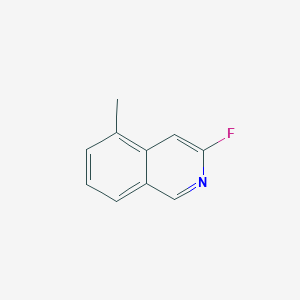
![2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one](/img/structure/B13680049.png)
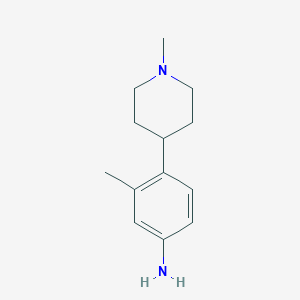
![6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680060.png)
